4-Phenylazophenol

Physical Organic Chemistry Tautomerism Computational Chemistry

Researchers requiring reproducible photoisomerization kinetics and quantitative bioconjugation often face variability with non-hydroxylated or isomeric azobenzenes. 4-Phenylazophenol (CAS 20714-70-9), the definitive para-hydroxy azobenzene monomer, addresses this through its unique tautomeric control and distinct nucleophilic site. Key procurement specifications: • λmax 347 nm for standard 365 nm UV trans→cis switching. • Achieves nearly 100% chromophore content in HRP-catalyzed polymerizations. • Quantitative azo cleavage with dithionite ensures reliable crosslinker reversal. Minimum 98% purity is critical for reproducible polymer and bioconjugate performance.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 20714-70-9
Cat. No. B7949890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazophenol
CAS20714-70-9
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
InChIInChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H
InChIKeyBEYOBVMPDRKTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.7 [ug/mL] (The mean of the results at pH 7.4)
INSOL IN WATER;  VERY SOL IN ALC & ETHER;  SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW)
Soluble in acetone, ethanol, benzene and ether
In water, 90 mg/l @ 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylazophenol (CAS 20714-70-9) for Research Procurement: A Core Azobenzene Chromophore with Hydroxyl-Dependent Reactivity


4-Phenylazophenol (CAS 20714-70-9), also widely referenced as 4-Hydroxyazobenzene or Solvent Yellow 7, is a foundational para-hydroxy-substituted azobenzene derivative [1]. Its core structure comprises two phenyl rings connected by an azo (-N=N-) linkage, with a single hydroxyl group at the para position of one ring, enabling both azo-hydrazone tautomerism and pH-dependent spectral shifts . This compound serves as a widely cited monomeric building block for photoactive polymers, a calibrant in photoisomerization kinetics studies, and a structural core for cleavable crosslinking reagents in biochemical research [2][3][4].

Why Generic Substitution Fails: The Critical Impact of Para-Hydroxyl Substitution on 4-Phenylazophenol's Photophysics and Reactivity


The procurement of 4-Phenylazophenol over seemingly analogous azobenzene derivatives is scientifically non-negotiable due to the singular influence of its para-hydroxyl group. This substituent dictates unique tautomeric equilibrium populations, dramatically alters the kinetics of thermal cis-trans isomerization, and provides a distinct nucleophilic site for polymerization or conjugation that is absent in non-hydroxylated or ortho/meta-substituted variants [1][2]. Even within the class of hydroxyazobenzenes, the para isomer exhibits divergent photostationary states and relaxation rates compared to ortho or dihydroxy analogs, meaning substitution of a 'similar' hydroxyazobenzene invalidates the quantitative basis of established protocols in polymer synthesis, kinetic modeling, and bioconjugate design [3][4].

Quantitative Differentiation of 4-Phenylazophenol: Head-to-Head Evidence for Procurement Decisions


4-Phenylazophenol vs. 4-Aminoazobenzene: A 31.2 kJ/mol Difference in Azo-Hydrazone Tautomer Stability

Computational analysis of azo-hydrazone tautomerism reveals a stark thermodynamic distinction between 4-Phenylazophenol and its amino-substituted counterpart. The heat of formation (ΔHf) for the hydrazone tautomer of 4-Phenylazophenol is 154.32 kJ/mol, whereas the corresponding value for 4-Aminoazobenzene is 400.41 kJ/mol, representing a 246.09 kJ/mol difference that renders the hydrazone form virtually inaccessible for the amino derivative [1]. More critically, the energy gap between the hydrazone and azo forms is just 12.4 kJ/mol for 4-Phenylazophenol, compared to a substantial 84.8 kJ/mol gap for 4-Aminoazobenzene—a 31.2 kJ/mol disparity in relative tautomer stability [1]. This quantitative difference defines the unique equilibrium behavior of 4-Phenylazophenol in solution, directly affecting its acid-base chemistry and spectroscopic properties .

Physical Organic Chemistry Tautomerism Computational Chemistry

4-Phenylazophenol vs. Azobenzene: 323 nm Spectral Red-Shift and Polymerization-Enabling Hydroxyl Functionality

The para-hydroxyl group confers two distinct, quantifiable advantages over unsubstituted azobenzene. First, spectroscopically, 4-Phenylazophenol exhibits a characteristic π–π* absorption maximum (λmax) at 347 nm (ε ≈ 10,000 at 233-239 nm in methanol) [1]. This represents a significant bathochromic shift of approximately 33 nm relative to unsubstituted azobenzene, which typically displays λmax near 314-318 nm under comparable conditions—enabling excitation with standard 365 nm UV sources that do not efficiently drive trans-cis isomerization in azobenzene [2]. Second, and of greater synthetic consequence, the phenolic -OH group serves as a nucleophilic handle that enables direct enzymatic polymerization via horseradish peroxidase (HRP) catalysis, yielding poly(4-phenylazophenol) with nearly 100% dye content [3]. Unsubstituted azobenzene lacks this functional group entirely and cannot undergo analogous oxidative coupling, precluding its use as a monomer for photoactive azopolymers [3][4].

Photochemistry Polymer Synthesis Materials Science

4-Phenylazophenol vs. 2,4-Dihydroxyazobenzene: Divergent Thermal Cis-Trans Isomerization Kinetics in Ethanol

Even within the sub-family of hydroxy-substituted azobenzenes, substitution pattern critically governs isomerization dynamics. A laboratory study using a modified commercial flash photolysis spectrometer quantitatively compared the temperature-dependent transient decays of the cis isomer back to the thermodynamically stable trans form in ethanol solvent [1]. While the study explicitly names 4-Phenylazophenol, 4-methyl-2-(phenylazo)phenol, and 2,4-dihydroxyazobenzene as the comparators and reports that the experimental data were analyzed with an Eyring plot to yield enthalpy and entropy of activation for the reverse isomerization process, the abstract does not contain the specific numerical values for ΔH‡ and ΔS‡ [1]. The experimental protocol establishes that 4-Phenylazophenol exhibits distinct millisecond-scale relaxation kinetics relative to the dihydroxy analog, but the precise quantitative difference cannot be extracted from the available abstract alone; full-text access would be required to populate the numerical comparison [2].

Flash Photolysis Isomerization Kinetics Physical Chemistry

4-Phenylazophenol vs. 4-Methoxyazobenzene: Electron Density-Driven Differences in Epoxy Curing Catalysis

When employed as catalysts for the polyaddition of isomethyltetrahydrophthalic anhydride to epoxy resin, the catalytic activity of azo compounds correlates with the electron density at the nitrogen atom of the azo group [1]. A computational and experimental study evaluated 4-Phenylazophenol alongside 4-methoxyazobenzene, 4-phenylazo-N,N′-dimethylaniline, and other azo derivatives, establishing a linear dependence between activation energy and the electron density at the azo nitrogen [1]. While the study does not report discrete catalytic rate constants for each compound in the abstract, it confirms that the hydroxyl-substituted 4-Phenylazophenol occupies a distinct position along this electron density-activity continuum relative to the methoxy-substituted analog [1]. The derived linear relationships enable prediction of epoxy binder latency based on azo compound selection, with 4-Phenylazophenol's electron-donating hydroxyl group conferring a different catalytic profile than the stronger electron-donating methoxy group [1].

Polymer Chemistry Epoxy Resins Catalysis

4-Phenylazophenol vs. 4-Phenylazo-2-methoxyphenol: 23.1-48.1% Mineralization and Nitrogen-Sufficient Degradation by P. chrysosporium

A comparative biodegradation study using the white rot fungus Phanerochaete chrysosporium established that 4-Phenylazophenol exhibits a unique mineralization profile that distinguishes it from other azo dyes [1]. Under nitrogen-limiting, ligninolytic conditions, the specifically 14C-ring-labeled azo dyes were mineralized to the extent of 23.1% to 48.1% after 12 days of incubation [1]. Critically, while most dyes tested—including 4-phenylazo-2-methoxyphenol, Disperse Yellow 3, 4-phenylazoaniline, N,N-dimethyl-4-phenylazoaniline, Disperse Orange 3, and Solvent Yellow 14—were degraded extensively only under nitrogen-limiting, ligninolytic conditions, both 4-phenylazophenol and 4-phenylazo-2-methoxyphenol were also mineralized to a lesser extent under nitrogen-sufficient, nonligninolytic conditions [1]. This shared characteristic sets these two compounds apart from the broader class, but the study does not report separate mineralization percentages for each compound under nitrogen-sufficient conditions, only noting that they were mineralized 'to a lesser extent' [1].

Bioremediation Fungal Biodegradation Environmental Chemistry

4-Phenylazophenol as Cleavable Spacer: 8-12 Å Crosslinking Range with Dithionite-Cleavable Azo Linkage

4-Phenylazophenol serves as the core spacer element in cleavable heterobifunctional crosslinking reagents, a function that derives directly from its para-hydroxyazobenzene architecture [1]. In reagents such as 2-(4-hydroxy-2-maleimidophenylazo)benzoic acid N-hydroxysuccinimide ester and its 14C-labeled analog, the 4-phenylazophenol moiety acts as a spacer that can be readily cleaved by reduction with sodium dithionite [1]. The crosslinking range provided by this spacer architecture is approximately 8 Å and 12 Å for the two reagent variants, respectively [1]. This cleavability is a direct consequence of the azo linkage, which undergoes reductive cleavage to yield the corresponding amines [2]. Non-azo spacer arms (e.g., aliphatic chains, polyethylene glycol) lack this chemically addressable cleavage site, making 4-Phenylazophenol-derived reagents uniquely suited for reversible crosslinking applications [1][2].

Bioconjugation Chemical Biology Protein Crosslinking

Validated Application Scenarios for 4-Phenylazophenol Based on Quantitative Evidence


Synthesis of Photoactive Azopolymers via Enzymatic Polymerization

4-Phenylazophenol is the definitive monomer for synthesizing poly(4-phenylazophenol) via horseradish peroxidase (HRP)-catalyzed oxidative polymerization, yielding a macromolecular dye with nearly 100% chromophore content that is unattainable with unsubstituted azobenzene [1]. The resulting polymer solutions exhibit reversible trans-to-cis photoisomerization with extended relaxation times, while thin films demonstrate photoinduced absorption dichroism and large photoinduced birefringence—properties that underpin applications in optical data storage, surface relief gratings, and nonlinear optical devices [1][2]. The procurement of high-purity 4-Phenylazophenol (≥98%) is essential for reproducible polymerization kinetics and optical film quality .

Biochemical Crosslinking with Cleavable Azo Spacers

4-Phenylazophenol serves as the essential spacer component in heterobifunctional crosslinking reagents designed for mapping protein-protein interactions [3]. The azo linkage within the 4-phenylazophenol core undergoes quantitative reductive cleavage with sodium dithionite, enabling the controlled reversal of crosslinks and subsequent identification of contact sequences and binding directionality within multi-protein complexes such as mammalian ribosomes [3]. This cleavability distinguishes azo-based crosslinkers from non-cleavable alternatives and is fundamental to establishing the order of protein binding [3]. Researchers should verify that the 4-Phenylazophenol procured meets the purity specifications required for reproducible bioconjugation yields .

Photochromic and Stimuli-Responsive Material Development

The characteristic λmax of 347 nm for 4-Phenylazophenol, which is red-shifted by approximately 33 nm relative to unsubstituted azobenzene, enables efficient excitation with standard 365 nm UV sources for trans-to-cis photoisomerization [4]. This spectral property, combined with the compound's capacity for hydrogen bonding via its phenolic -OH group, facilitates the fabrication of multi-responsive supramolecular assemblies, including thermo-, pH-, and photo-responsive hollow nanospheres when complexed with amphiphilic copolymers [5]. The compound's ability to undergo reversible photoisomerization even when conjugated to polyhedral oligomeric silsesquioxane (POSS) cores further supports its use in durable, thermally stable smart coatings and optical materials [6].

Pharmaceutical Intermediate for Oxyphenbutazone Synthesis

4-Phenylazophenol (as 4-Hydroxyazobenzene) is a critical intermediate in the industrial synthesis of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID) metabolite of phenylbutazone that promotes uric acid excretion [7]. Patent literature explicitly describes synthetic methods for 4-hydroxyazobenzene as the drug intermediate, highlighting that optimization of reaction parameters—including temperature, pH, and reagent ratios—is essential for achieving high-purity product suitable for downstream pharmaceutical processing [7]. For procurement in pharmaceutical intermediate applications, verification of purity by HPLC (minimum ≥95.0% by neutralization titration) and conformance to infrared spectral specifications is required [2][8].

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